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Abstract

Tridecanedioic acid (DC13), a C13 a,w-dicarboxylic acid, is a valuable chemical intermediate
for the synthesis of high-performance polymers, fragrances, and lubricants. Traditional
chemical synthesis routes for DC13 often rely on petroleum-based feedstocks and harsh
reaction conditions. This technical guide provides an in-depth overview of the biotechnological
synthesis of tridecanedioic acid from renewable feedstocks, focusing on microbial
fermentation using the yeast Candida tropicalis. We detail the metabolic pathways, genetic
engineering strategies, fermentation processes, and key quantitative data. This guide is
intended for researchers, scientists, and drug development professionals interested in
sustainable chemical production.

Introduction

The increasing demand for sustainable and environmentally friendly chemical production
processes has driven research into microbial fermentation as an alternative to conventional
chemical synthesis. Dicarboxylic acids (DCASs), with their two carboxylic acid functional groups,
are important monomers for the production of polyamides and polyesters. Tridecanedioic
acid, also known as brassylic acid, is of particular interest due to its applications in producing
specialty nylons such as nylon 13,13.
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The yeast Candida tropicalis has emerged as a robust microbial catalyst for the production of
long-chain DCAs from renewable feedstocks like n-alkanes and fatty acids. This guide will
explore the core principles and methodologies for the biotechnological synthesis of
tridecanedioic acid, with a focus on metabolic engineering and fermentation optimization of C.
tropicalis.

Metabolic Pathways for Tridecanedioic Acid
Synthesis

The microbial conversion of n-alkanes and fatty acids to a,w-dicarboxylic acids in Candida
tropicalis involves two key metabolic pathways: the w-oxidation pathway for terminal oxidation
and the 3-oxidation pathway for carbon chain degradation. For efficient production of
tridecanedioic acid, it is crucial to enhance the flux through the w-oxidation pathway while
minimizing or eliminating the competing (3-oxidation pathway.

The w-Oxidation Pathway

The w-oxidation pathway is responsible for the conversion of the terminal methyl group of an
alkane or fatty acid to a carboxylic acid. This multi-step enzymatic process occurs in the
endoplasmic reticulum and involves the following key enzymes:

e Cytochrome P450 Monooxygenase (CYP): This is the rate-limiting enzyme that hydroxylates
the terminal methyl group of the substrate to form a primary alcohol (w-hydroxy fatty acid).
The expression of CYP genes is often induced by the presence of alkanes.

o Fatty Alcohol Oxidase (FAO) / Fatty Alcohol Dehydrogenase (FAD): The w-hydroxy fatty acid
is then oxidized to the corresponding aldehyde.

o Fatty Aldehyde Dehydrogenase (FALD): The aldehyde is further oxidized to a dicarboxylic
acid.

The Competing B-Oxidation Pathway

The B-oxidation pathway is the primary route for fatty acid degradation in yeast, serving to
generate acetyl-CoA for cellular energy and building blocks. This pathway directly competes
with the w-oxidation pathway for the fatty acid substrate and also degrades the dicarboxylic
acid product. The key initial step is catalyzed by Acyl-CoA Oxidase (POX).
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To channel the metabolic flux towards dicarboxylic acid production, it is essential to disrupt the
-oxidation pathway.

Diagram: Metabolic Pathways for Tridecanedioic Acid Production in Candida tropicalis

Caption: Core metabolic pathways for tridecanedioic acid synthesis.

Genetic Engineering Strategies

Metabolic engineering of Candida tropicalis is central to achieving high yields and titers of
tridecanedioic acid. The primary strategies involve enhancing the desired w-oxidation
pathway and blocking the competing (3-oxidation pathway.

Disruption of the B-Oxidation Pathway

The most effective strategy to prevent the degradation of fatty acid substrates and dicarboxylic
acid products is to disrupt the -oxidation pathway. This is typically achieved by knocking out
the genes encoding for acyl-CoA oxidase (POX). Candida tropicalis possesses multiple POX
genes, and sequential disruption of these genes is necessary to completely block the pathway.
This redirection of substrate from degradation to production has been shown to improve the
conversion efficiency to nearly 100%.

Another approach is to inhibit the transport of acetyl-CoA, a product of B-oxidation, from the
peroxisome to the mitochondria. This can be achieved by knocking out the carnitine
acetyltransferase (CAT) gene, which indirectly inhibits [3-oxidation.

Amplification of the w-Oxidation Pathway

To increase the rate of tridecanedioic acid synthesis, the key enzymes in the w-oxidation
pathway can be overexpressed. This is typically done by introducing additional copies of the
genes encoding for cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450
reductase (NCPR). Amplification of these genes has been shown to increase the specific
productivity of the bioconversion process.

Diagram: Experimental Workflow for Strain Engineering
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Caption: A typical workflow for engineering C. tropicalis.

Fermentation Process

The production of tridecanedioic acid is typically carried out using a fed-batch fermentation
process, which allows for high cell densities and high product titers. The process is often
divided into two distinct phases: a growth phase and a production (conversion) phase.

Growth Phase

During the growth phase, the primary objective is to accumulate a high concentration of
microbial biomass. A readily metabolizable carbon source, such as glucose or sucrose, is used.
The pH is typically maintained in a slightly acidic range (e.g., 5.0-6.5) to promote optimal cell
growth.

Production Phase
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Once a sulfficient cell density is reached, the production phase is initiated by introducing the

renewable feedstock, such as n-tridecane or a C13 fatty acid. The pH of the fermentation broth

is then shifted to a slightly alkaline range (e.g., 7.2-8.1). This pH shift serves two purposes: it

enhances the activity of the w-oxidation enzymes and it helps to solubilize the produced

dicarboxylic acid, preventing product inhibition. A continuous or intermittent feeding strategy for

the feedstock is employed to maintain a non-toxic concentration in the fermenter.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the

biotechnological production of tridecanedioic acid.

Table 1: Fermentation Performance for Tridecanedioic Acid Production

] Feedstoc Fermenta ] Productiv ) Referenc
Strain . Titer (g/L) . Yield (%)
tion Mode ity (g/L/h)
C.
n_
tropicalis . Fed-batch 153 1.06 -
Tridecane
SP-UV-56
C.
n_
tropicalis . Fed-batch 172 1.19 -
Tridecane
SP-UV-56
Engineere
dC. Dodecane Fed-batch 166 1.38 -
tropicalis
Engineere
Tetradecan
dC. Fed-batch 138 1.15 -
tropicalis

Table 2: Impact of Genetic Engineering on Dicarboxylic Acid Production
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Genetic Modification Effect on Production Reference
Disruption of Acyl-CoA Increased conversion
Oxidase (POX) genes efficiency to nearly 100%

Amplification of CYP and

30% increase in productivity
NCPR genes

Knockout of Carnitine 21% increase in DCA
Acetyltransferase (CAT) gene concentration, 12% increase in

(heterozygote) molar conversion

Experimental Protocols

Media Composition
Growth Medium (YPD):

e Yeast Extract: 10 g/L

e Peptone: 20 g/L

e Dextrose (Glucose): 20 g/L

Production Medium (Minimal Salt Medium):
e (NH4)2S0a4: 5 g/L

e KH2POa4: 2 g/L

e K2HPOu4: 2 g/L

e MgS04-7H20: 0.5 g/L

e Yeast Extract: 1 g/L

» Trace elements solution: 1 mL/L

e n-Tridecane: as required
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Strain Development: Gene Knockout Protocol (Example
for POX gene)

Construct a disruption cassette: The cassette should contain a selectable marker gene (e.g.,
URAZ3) flanked by sequences homologous to the upstream and downstream regions of the
target POX gene.

Transform C. tropicalis: Use a suitable transformation method, such as electroporation or the
lithium acetate method, to introduce the disruption cassette into the yeast cells.

Select for transformants: Plate the transformed cells on a selective medium (e.g., a medium
lacking uracil if the URA3 marker is used).

Verify gene disruption: Confirm the correct integration of the disruption cassette and the
knockout of the target gene by PCR and Southern blot analysis.

Recycle the marker (optional): If multiple gene knockouts are required, the selectable marker
can be removed using a system like Cre-loxP to allow for its reuse.

Fed-Batch Fermentation Protocol

Inoculum preparation: Grow the engineered C. tropicalis strain in YPD medium overnight at
30°C with shaking.

Growth phase: Inoculate the fermenter containing the growth medium. Maintain the
temperature at 30°C, pH at 5.5, and dissolved oxygen (DO) above 20%.

Production phase: Once the desired cell density is reached, switch to the production
medium. Begin feeding n-tridecane at a controlled rate.

pH control: Shift and maintain the pH at 7.5-8.0 using an automated addition of a base like
NaOH or KOH.

Monitoring: Regularly monitor cell density (ODsoo), substrate consumption, and product
formation using techniques like gas chromatography (GC) or high-performance liquid
chromatography (HPLC).
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e Harvesting: At the end of the fermentation, separate the cells from the broth by centrifugation
or filtration.

e Product recovery: The tridecanedioic acid can be recovered from the supernatant by
acidification, which causes it to precipitate, followed by filtration and purification.

Conclusion

The biotechnological synthesis of tridecanedioic acid from renewable feedstocks using
engineered Candida tropicalis presents a promising and sustainable alternative to conventional
chemical production. Through targeted metabolic engineering to enhance the w-oxidation
pathway and block the competing (3-oxidation pathway, coupled with optimized fed-batch
fermentation strategies, high titers and productivities of tridecanedioic acid can be achieved.
Further research in systems biology, synthetic biology, and process engineering will continue to
improve the efficiency and economic viability of this green production platform.

 To cite this document: BenchChem. [Biotechnological Synthesis of Tridecanedioic Acid from
Renewable Feedstocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b146212#biotechnological-synthesis-of-tridecanedioic-
acid-from-renewable-feedstocks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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